molecular formula C14H15N7S B6438918 3-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine CAS No. 2549007-06-7

3-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B6438918
CAS No.: 2549007-06-7
M. Wt: 313.38 g/mol
InChI Key: NZHQFFOYYSCEIW-UHFFFAOYSA-N
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Description

The compound “3-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine” is a complex organic molecule that contains several heterocyclic rings including pyrazole, thiazole, and pyridazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, thiazole, and pyridazine rings, along with the piperazine moiety. These rings likely contribute to the overall stability and reactivity of the molecule .

Future Directions

The future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibittubulin polymerization and act as HPK1 inhibitors . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell structure. HPK1 is a kinase involved in immune responses.

Mode of Action

Similar compounds have been shown to induceapoptosis and inhibit HPK1 . Apoptosis is a form of programmed cell death, while HPK1 inhibition can modulate immune responses.

Result of Action

The compound’s action results in cell apoptosis and potentially modulates immune responses through HPK1 inhibition . This could have implications in treating diseases where these processes are dysregulated, such as cancer.

Properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7S/c1-4-16-21(6-1)13-3-2-12(17-18-13)19-7-9-20(10-8-19)14-15-5-11-22-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHQFFOYYSCEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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